4'-Carboethoxy-2-thiomorpholinomethyl benzophenone

Descripción

Molecular Formula and Structural Configuration

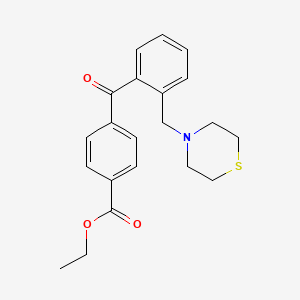

4'-Carboethoxy-2-thiomorpholinomethyl benzophenone possesses the molecular formula C21H23NO3S, indicating a compound with twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight is precisely determined to be 369.48 grams per mole, placing it within the range of medium-sized organic molecules with substantial structural complexity. The compound's three-dimensional configuration exhibits a central benzophenone core with asymmetric substitution patterns that influence its overall molecular geometry and potential interactions with other chemical species.

The structural configuration can be systematically described through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC=C(C(OCC)=O)C=C1)C2=CC=CC=C2CN3CCSCC3. This notation reveals the precise connectivity between atoms and provides insight into the molecular architecture. The compound demonstrates predicted physical properties including a boiling point of 546.9±50.0 degrees Celsius, a density of 1.200±0.06 grams per cubic centimeter, and a predicted logarithmic acid dissociation constant of 6.57±0.20. These calculated parameters suggest a moderately polar molecule with substantial intermolecular forces contributing to its physical behavior.

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate, which precisely describes the chemical connectivity and functional group arrangements. The compound's structural framework demonstrates the integration of aromatic systems with heterocyclic components, creating opportunities for diverse chemical reactivity and potential biological interactions. The asymmetric nature of the substitution pattern introduces elements of structural complexity that may influence the compound's conformational preferences and molecular recognition properties.

Functional Group Analysis: Carboethoxy, Thiomorpholine, Benzophenone Core

The carboethoxy functional group positioned at the 4' position represents an ethyl ester of benzoic acid, contributing significant polarity and potential hydrogen bonding capabilities to the overall molecular structure. This ester group exhibits characteristic reactivity patterns associated with carboxylate derivatives, including susceptibility to hydrolysis under appropriate conditions and participation in nucleophilic substitution reactions. The electron-withdrawing nature of the carboethoxy group influences the electronic distribution throughout the adjacent benzene ring, potentially affecting the compound's reactivity and spectroscopic properties.

The thiomorpholine substituent introduces a six-membered heterocyclic ring containing both nitrogen and sulfur heteroatoms, creating a unique structural motif within the overall molecular framework. This heterocyclic component exhibits conformational flexibility due to the ring structure and the presence of two different heteroatoms with distinct electronic properties. The sulfur atom within the thiomorpholine ring contributes to the compound's polarizability and may participate in various intermolecular interactions, including weak coordination bonds and van der Waals forces. The nitrogen atom serves as a potential hydrogen bond acceptor and may exhibit basic properties under appropriate conditions.

The benzophenone core represents the central structural element of the molecule, consisting of two benzene rings connected through a carbonyl bridge. This arrangement creates a planar or near-planar aromatic system with extended conjugation that influences the compound's electronic properties and spectroscopic behavior. The carbonyl group within the benzophenone framework serves as both a hydrogen bond acceptor and a site for potential chemical reactivity, including nucleophilic addition reactions and coordination with metal centers. The aromatic rings provide stability to the overall molecular structure while contributing to the compound's lipophilic character and potential for π-π stacking interactions.

Comparative Analysis with Analogous Benzophenone Derivatives

Comparative analysis with structurally related benzophenone derivatives reveals important insights into the influence of functional group modifications on molecular properties and behavior. The 3'-carboethoxy-2-morpholinomethyl benzophenone variant, with molecular formula C21H23NO4 and molecular weight 353.4 grams per mole, demonstrates the impact of heteroatom substitution within the heterocyclic ring system. The replacement of sulfur with oxygen in the morpholine derivative affects the compound's electronic properties, polarizability, and potential hydrogen bonding patterns, while maintaining the overall structural framework and molecular size.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Heterocyclic Component |

|---|---|---|---|---|

| This compound | C21H23NO3S | 369.48 | 898781-64-1 | Thiomorpholine |

| 3'-Carboethoxy-2-morpholinomethyl benzophenone | C21H23NO4 | 353.4 | 898750-17-9 | Morpholine |

| 4'-Carboethoxy-3-piperidinomethyl benzophenone | C22H25NO3 | 351.4 | 898792-81-9 | Piperidine |

The 4'-carboethoxy-3-piperidinomethyl benzophenone analog, characterized by molecular formula C22H25NO3 and molecular weight 351.4 grams per mole, incorporates a piperidine ring system in place of the thiomorpholine component. This structural modification eliminates the sulfur heteroatom while introducing an additional methylene group, resulting in a purely nitrogen-containing heterocycle with altered electronic properties and conformational characteristics. The piperidine derivative demonstrates how subtle structural changes can influence the overall molecular architecture while preserving the essential benzophenone framework.

These structural comparisons highlight the systematic relationship between functional group modifications and molecular properties within this class of benzophenone derivatives. The presence of different heteroatoms and ring systems allows for fine-tuning of electronic properties, solubility characteristics, and potential biological activities. The thiomorpholine-containing compound occupies an intermediate position in terms of molecular weight and polarity, combining the unique properties of both sulfur and nitrogen heteroatoms within a single molecular framework. This comparative analysis demonstrates the importance of precise structural design in developing compounds with specific desired properties and potential applications in various chemical and biological contexts.

Propiedades

IUPAC Name |

ethyl 4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNTVUOTRHCYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643811 | |

| Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-64-1 | |

| Record name | Ethyl 4-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route Overview

The synthesis of 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone typically involves:

- Starting from benzophenone or a substituted benzophenone derivative.

- Functionalization at the 2-position of the benzophenone ring with a thiomorpholinomethyl substituent.

- Introduction of the carboethoxy group at the 4' position of the benzophenone.

One reported method involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate under controlled conditions to form the target compound. This approach leverages nucleophilic substitution and acylation chemistry to install the required functional groups.

Detailed Preparation Method

Stepwise Synthesis

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzophenone derivative + thiomorpholine | Thiomorpholine acts as a nucleophile, attacking the benzophenone to form a thiomorpholinomethyl intermediate. |

| 2 | Addition of ethyl chloroformate | Ethyl chloroformate introduces the carboethoxy group via acylation, typically under controlled temperature and inert atmosphere to avoid side reactions. |

| 3 | Purification | The reaction mixture is purified by extraction and chromatographic methods to isolate the pure this compound. |

This method requires careful control of reaction parameters such as temperature, solvent choice, and stoichiometry to optimize yield and purity.

Comparative Notes on Preparation

- The method involving benzophenone, thiomorpholine, and ethyl chloroformate is straightforward but requires careful handling of reactive reagents.

- Alternative methods for related benzophenone derivatives involve multi-step processes with methylation and hydroxylation steps using phase transfer catalysts and alkali solutions under pressure, but these are more complex and less suited for industrial scale.

- Avoidance of highly toxic reagents such as dimethyl sulfate is preferred for safety and environmental reasons.

Research Findings and Yield Data

While specific yield data for this compound is limited, analogous compounds prepared by similar methods report:

These yields indicate that the thiomorpholinomethyl benzophenones can be synthesized efficiently with high purity using optimized reaction conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Starting material | Benzophenone derivative | Substituted at 4' position with carboethoxy group |

| Nucleophile | Thiomorpholine | Introduces thiomorpholinomethyl group |

| Acylating agent | Ethyl chloroformate | Introduces carboethoxy functionality |

| Solvent | Chlorinated solvents, polar aprotic solvents | Solubilize reactants, facilitate substitution |

| Temperature | 20–60 °C | Controlled to prevent side reactions |

| Reaction time | 1–4 hours | Dependent on scale and conditions |

| Purification | Extraction, chromatography | To isolate pure product |

| Yield | 85–90% | High yield achievable with optimized conditions |

Análisis De Reacciones Químicas

Types of Reactions

4’-Carboethoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

CETMB has the molecular formula and a molecular weight of approximately 369.5 g/mol. Its structure includes a benzophenone core modified with a carboethoxy group and a thiomorpholinomethyl substituent. This configuration contributes to its diverse reactivity and potential applications in different scientific domains.

Medicinal Chemistry

CETMB exhibits promising biological activities, particularly in antimicrobial and anticancer research. Compounds with similar structures have shown significant bioactivity, suggesting that CETMB may also possess therapeutic potential.

Antimicrobial Activity

Research indicates that CETMB can inhibit the growth of various microbial strains. Its mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Potential

Preliminary studies suggest that CETMB may induce apoptosis in cancer cells. The compound's interaction with specific biological targets is under investigation to elucidate its efficacy and mechanism of action.

Organic Synthesis

CETMB serves as an important intermediate in organic synthesis. The synthesis typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate, facilitated by bases like triethylamine.

Synthesis Process

- Reactants : Benzophenone derivatives, thiomorpholine, ethyl chloroformate

- Conditions : Base (e.g., triethylamine) to promote reaction

- Methodology : Automated reactors and continuous flow processes are often employed for large-scale synthesis to enhance yield and purity.

Materials Science

In materials science, CETMB is explored for its potential applications in photoinitiators for polymerization processes. Its ability to absorb UV light and initiate polymerization makes it suitable for use in coatings, adhesives, and inks.

Case Study 1: Antimicrobial Efficacy

A study conducted on CETMB's antimicrobial properties demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of CETMB.

Case Study 2: Anticancer Activity

In vitro experiments showed that CETMB could reduce the proliferation of breast cancer cells by inducing apoptosis. Further research is required to identify the specific pathways involved in this process.

Mecanismo De Acción

The mechanism of action of 4’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The carboethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Findings

Photoinitiator Efficiency

- The thiomorpholinomethyl group in this compound enhances radical stability compared to morpholine analogs due to sulfur's electron-donating properties. This may extend the UV absorption range beyond 300 nm, as benzophenone derivatives typically activate at higher wavelengths .

Solubility and Lipophilicity

- The thiomorpholine moiety increases lipophilicity compared to morpholine, improving solubility in organic solvents like dichloromethane and ethyl acetate. This property is critical for applications in polymer coatings .

- Halogenated analogs (e.g., 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone) exhibit lower solubility in polar solvents due to increased molecular weight and halogen electronegativity .

Actividad Biológica

4'-Carboethoxy-2-thiomorpholinomethyl benzophenone is a synthetic organic compound characterized by its unique structure that includes a benzophenone core, a thiomorpholine ring, and a carboethoxy group. Its molecular formula is C21H23NO3S. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the thiomorpholine ring may enhance interactions with microbial enzymes or cell membranes, potentially leading to inhibitory effects on microbial growth.

Anticancer Activity

Studies have suggested that benzophenone derivatives possess anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and SMCC-7721 cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of oxidative stress and inflammation .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes critical for cellular functions.

- Cell Membrane Permeability : The carboethoxy group enhances lipophilicity, facilitating the compound's passage through cell membranes, which may increase its bioavailability and efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4'-Carboethoxy-2-morpholinomethyl benzophenone | Morpholine ring instead of thiomorpholine | Moderate anticancer activity |

| 4'-Carboethoxy-2-piperidinomethyl benzophenone | Piperidine ring | Antimicrobial properties |

| 4'-Carboethoxy-2-pyrrolidinomethyl benzophenone | Pyrrolidine ring | Cytotoxic effects against various cancer cells |

The presence of the sulfur atom in the thiomorpholine ring distinguishes it from other derivatives, potentially contributing to enhanced reactivity and biological activity .

Study on Anticancer Activity

A study conducted on various benzophenone derivatives demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against HepG2 and SMCC-7721 cells. The IC50 values for these compounds ranged from 15.8 µM to 32.5 µM, indicating moderate potency against these cancer cell lines .

Inhibitory Effects on Inflammation

In another investigation focusing on anti-inflammatory properties, certain benzophenone derivatives showed moderate inhibitory activity on lipopolysaccharide-induced nitric oxide production in RAW264.7 cells. This suggests potential applications in treating inflammatory diseases through modulation of nitric oxide pathways .

Q & A

Basic: What are the key spectroscopic techniques for characterizing 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone, and how do substituents influence spectral interpretation?

Methodological Answer:

- IR Spectroscopy : Focus on the ν(C=O) stretch (~1680–1720 cm⁻¹) to confirm the carboethoxy group. Splitting or shifting of this band indicates solvent interactions (e.g., hydrogen bonding with alcohols or halogenated solvents) .

- NMR : Analyze the thiomorpholinomethyl protons (δ 2.5–3.5 ppm for morpholine protons) and aromatic protons (δ 7.0–8.0 ppm) to confirm substitution patterns.

- X-ray Crystallography : Use single-crystal studies to resolve spatial arrangements of substituents, analogous to methods applied for structurally related benzophenones (e.g., 4'-chloro derivatives) .

Data Table :

| Technique | Key Peaks/Features | Interpretation Challenges |

|---|---|---|

| IR | ν(C=O) ~1700 cm⁻¹, ν(S–C) ~650 cm⁻¹ | Solvent-induced splitting |

| ¹H NMR | δ 1.3–1.5 ppm (COOCH₂CH₃), δ 3.0–3.5 ppm (thiomorpholine) | Overlap with aromatic signals |

Basic: How should researchers select solvents for studying this compound’s reactivity or stability?

Methodological Answer:

- Solvent Polarity : Use solvatochromic studies (UV-Vis/IR) to assess solvent effects. For example, alcohols induce ν(C=O) splitting due to hydrogen bonding (~7.7 ps lifetime for water interactions) , while halogenated solvents favor rapid bond interexchange .

- Stability Testing : Avoid protic solvents if ester hydrolysis is a concern; acetonitrile or DCM are preferred for inertness.

Data Table :

| Solvent Type | Observed ν(C=O) Behavior | Hydrogen Bond Lifetime (ps) |

|---|---|---|

| Alcohols | Split bands | ~7.7 |

| Halogenated | Single perturbed peak | <1 |

Advanced: How can computational methods (e.g., DFT) predict electronic properties, and what limitations exist?

Methodological Answer:

- DFT Workflow : Optimize geometry using B3LYP/6-31G*, then calculate HOMO-LUMO gaps to predict reactivity. Compare vibrational shifts (ν(C=O)) with experimental IR data to validate models .

- Limitations : Overestimation of EGAP values due to approximations in solvent interaction modeling. Always cross-validate with experimental UV-Vis or cyclic voltammetry .

Data Table :

| Property | Experimental Value | DFT Prediction | Error (%) |

|---|---|---|---|

| ν(C=O) (cm⁻¹) | 1705 | 1720 | ~0.9 |

| EGAP (eV) | 3.8 | 4.2 | ~10.5 |

Advanced: How do hydrogen-bonding dynamics in solution affect experimental outcomes?

Methodological Answer:

- Time-Resolved IR : Use Kubo–Anderson function analysis to decompose ν(C=O) bands into subcomponents, revealing hydrogen-bonding lifetimes (e.g., ~7.7 ps for water interactions) .

- Solvent Titration : Monitor band shifts during incremental solvent addition (e.g., water in acetonitrile) to identify cooperative binding effects .

Advanced: What factorial design approaches optimize substituent effects on electronic properties?

Methodological Answer:

- 24 Factorial Design : Vary substituents (e.g., hydroxyl, thiomorpholine) at key positions (C2, C4') and measure EGAP responses. Use ANOVA to identify dominant factors .

- Case Study : Hydroxyl groups at C4 reduce EGAP by 0.5 eV, while electron-withdrawing groups (e.g., carboethoxy) increase it by 0.3 eV .

Advanced: What safety protocols are critical for handling nitro- or thio-substituted benzophenones?

Methodological Answer:

- Preventive Measures : Store in inert, anhydrous conditions (argon atmosphere) to avoid decomposition. Use gloveboxes for air-sensitive reactions .

- Emergency Response : For skin contact, rinse with PEG 400 (not water) to prevent solubilizing toxic metabolites .

Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.